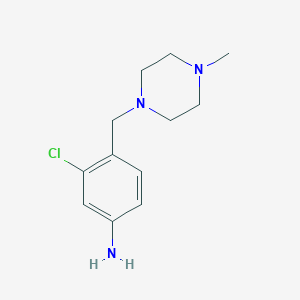









|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[C:14]([N+:16]([O-])=O)[CH:13]=[CH:12][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][N:8]([CH3:11])[CH2:7][CH2:6]1.[NH4+].[Cl-].C(O)(=O)C>CO.O.[Fe]>[Cl:1][C:2]1[CH:15]=[C:14]([CH:13]=[CH:12][C:3]=1[CH2:4][N:5]1[CH2:10][CH2:9][N:8]([CH3:11])[CH2:7][CH2:6]1)[NH2:16] |f:1.2,4.5|
|


|
Name
|
1-(2-chloro-4-nitrobenzyl)-4-methylpiperazine
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(CN2CCN(CC2)C)C=CC(=C1)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
1.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO.O
|
|
Name
|
|
|
Quantity
|
1.47 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Fe]
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux under an atmosphere of N2 for 2 h (HPLC
|
|
Duration
|
2 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for an additional 2 h
|
|
Duration
|
2 h
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between EtOAc and saturated aq. NaHCO3
|
|
Type
|
EXTRACTION
|
|
Details
|
the separated aqueous layer was extracted with EtOAc
|
|
Type
|
WASH
|
|
Details
|
the combined organics washed with brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over Na2SO4
|
|
Type
|
CONCENTRATION
|
|
Details
|
Upon concentration
|
|
Type
|
CUSTOM
|
|
Details
|
the crude product was purified by silica gel chromatography (eluted with 5-7% MeOH/DCM; silica gel deactivated with 1% triethylamine/DCM)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC=1C=C(N)C=CC1CN1CCN(CC1)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.53 g | |
| YIELD: CALCULATEDPERCENTYIELD | 61.4% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |